molecular formula C13H7ClF3N3S B2751601 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline CAS No. 241132-43-4

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline

Cat. No.: B2751601
CAS No.: 241132-43-4
M. Wt: 329.73
InChI Key: YGLYQOKCJRHLRA-CNHKJKLMSA-N
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Description

“N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and InChI code . The compound contains a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Ionic Liquid Applications in Analytical Chemistry

The use of ionic liquids, due to their unique properties, has shown promise in enhancing the separation and quantification of aromatic amines, which are contaminants in consumer products like hair dyes. Ionic liquids improve analytical methods in liquid chromatography coupled to electrochemical detection, offering better separation, quantization, and recovery rates for detecting aromatic amines. This advancement is crucial in monitoring and ensuring consumer safety regarding the exposure to potentially harmful chemicals in everyday products (Lizier & Zanoni, 2012).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

The compound serves as a building block in the synthesis of fused thiazolo[3,2-a]pyrimidinones, showcasing its utility in creating novel chemical structures with potential applications in medicinal chemistry and drug development. This synthetic route offers a pathway to new thiazolo[3,2-a]pyrimidinone derivatives, contributing to the diversity of chemical entities available for further pharmacological screening and development (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Catalysis in Organic Synthesis

The compound finds application in catalysis, particularly in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This illustrates its role in facilitating organic reactions, contributing to the development of efficient, green catalysts for organic synthesis. The utilization of magnetic ionic liquids as catalysts underscores the importance of this compound in enhancing reaction yields and simplifying operational procedures, which is beneficial for sustainable chemistry practices (Akbari, 2016).

Enhancement of Thiourea Derivatives Synthesis

In the context of organic synthesis, the compound plays a significant role in improving the synthesis of thiourea derivatives. The use of ionic liquids as reaction media not only accelerates the reaction but also enhances yields and simplifies product recovery, demonstrating the compound's utility in streamlining synthetic protocols and promoting efficiency in chemical processes (Xiao, Chen, Chen, Guo, Lv, & Tang, 2007).

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3S/c14-11-10(20-4-5-21-12(20)19-11)7-18-9-3-1-2-8(6-9)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLYQOKCJRHLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(N=C3N2C=CS3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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